molecular formula C27H28O13 B1218606 Apimaysin CAS No. 74158-04-6

Apimaysin

Cat. No.: B1218606
CAS No.: 74158-04-6
M. Wt: 560.5 g/mol
InChI Key: LCQVQAZLYBJMGJ-UHFFFAOYSA-N
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Description

Apimaysin, also known as 3'-deoxymaysin, belongs to the class of organic compounds known as flavonoid c-glycosides. Flavonoid C-glycosides are compounds containing a carbohydrate moiety which is C-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in cereals and cereal products and corn. This makes this compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

74158-04-6

Molecular Formula

C27H28O13

Molecular Weight

560.5 g/mol

IUPAC Name

5,7-dihydroxy-6-[4-hydroxy-6-methyl-5-oxo-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H28O13/c1-9-20(32)23(35)26(40-27-24(36)22(34)19(31)10(2)38-27)25(37-9)18-14(30)8-16-17(21(18)33)13(29)7-15(39-16)11-3-5-12(28)6-4-11/h3-10,19,22-28,30-31,33-36H,1-2H3

InChI Key

LCQVQAZLYBJMGJ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)C)O)O)O)O

74158-04-6

Synonyms

apimaysin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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